molecular formula C11H12N2 B11914092 5,7-Dimethylquinolin-8-amine

5,7-Dimethylquinolin-8-amine

Cat. No.: B11914092
M. Wt: 172.23 g/mol
InChI Key: DRHJZHQVQPOHSW-UHFFFAOYSA-N
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Description

5,7-Dimethylquinolin-8-amine is a nitrogen-containing heterocyclic compound with the molecular formula C11H12N2. It is a derivative of quinoline, characterized by the presence of two methyl groups at the 5th and 7th positions and an amine group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylquinolin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of 5,7-dimethylquinoline-8-nitro derivative using stannous chloride dihydrate in ethanol . Another approach involves the use of main group metal Lewis acid catalyzed formal hydroamination and hydroarylation methodologies using mono-propargylated aromatic ortho-diamines .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethylquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5,7-Dimethylquinolin-8-amine involves its interaction with specific molecular targets and pathways. As a nitrogen-containing heterocycle, it can act as a ligand, forming complexes with metal ions. This property is exploited in coordination chemistry and catalysis. Additionally, its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of bioactive compounds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both methyl groups and the amine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various functionalized quinoline derivatives .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

5,7-dimethylquinolin-8-amine

InChI

InChI=1S/C11H12N2/c1-7-6-8(2)10(12)11-9(7)4-3-5-13-11/h3-6H,12H2,1-2H3

InChI Key

DRHJZHQVQPOHSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C=CC=N2)N)C

Origin of Product

United States

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